molecular formula C18H16N2O2 B6455519 3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 199587-93-4

3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6455519
CAS No.: 199587-93-4
M. Wt: 292.3 g/mol
InChI Key: IKNMVIYCVDMZLG-UHFFFAOYSA-N
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Description

3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (abbreviated as 3-BPTQD) is an organic compound belonging to the class of quinazoline-2,4-diones. It is a heterocyclic compound with a five-membered ring system composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. 3-BPTQD is a versatile compound, with many potential applications in the fields of medicinal chemistry and drug development.

Scientific Research Applications

3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied for its potential applications in medicinal chemistry and drug development. In one study, this compound was found to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been studied for its potential as a new type of antifungal agent.

Mechanism of Action

Target of Action

1) displays different tautomeric forms, with carbonyl groups at positions CH₂-3 and NH . These tautomers may participate in hydrogen bonding or other interactions with biological macromolecules.

Mode of Action

The mechanism likely involves nucleophilic attack by the C-2 position of the 4-hydroxy-2(1H)-quinolinone on the azomethine carbon, followed by nucleophilic attack of water to form an intermediate. This process may lead to the elimination of a molecule of 2-aminonaphthalene

Biochemical Pathways

Quinoline derivatives have been associated with diverse biological activities, including antimalarial properties (eg, quinine) and potential therapeutic effects against nocturnal leg cramps and arthritis . Investigating downstream effects would require targeted experiments.

Advantages and Limitations for Lab Experiments

The main advantage of 3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione for laboratory experiments is its versatility. The compound can be easily synthesized and is relatively stable, making it suitable for a wide range of experiments. However, its pharmacological effects are still not fully understood, making it difficult to predict the outcome of experiments involving the compound.

Future Directions

Future research on 3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione should focus on further elucidating its mechanism of action and pharmacological effects. In addition, further studies should be conducted to explore its potential as an antifungal agent. Other potential applications of this compound could include its use as an anti-inflammatory or anti-cancer drug. Furthermore, further research should be conducted to explore the potential of this compound as a drug delivery system, as well as its potential for drug repurposing. Finally, further studies should be conducted to explore the potential of this compound as a scaffold for the development of new drugs.

Synthesis Methods

3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can be synthesized in a three-step process. The first step involves the condensation reaction of 1-methyl-4-nitrobenzene and 2-amino-3-methylpyridine to form 5-methyl-2-nitro-3-amino-1-methylpyridine. The second step involves the reaction of 5-methyl-2-nitro-3-amino-1-methylpyridine with ethyl acetoacetate to form this compound. The third step involves the reduction of this compound with sodium borohydride to form the desired product.

Properties

IUPAC Name

3-benzyl-1-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-12-19-16-11-7-6-10-15(16)17(21)20(18(19)22)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNMVIYCVDMZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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